molecular formula C10H19N3 B11763307 N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine

Cat. No.: B11763307
M. Wt: 181.28 g/mol
InChI Key: PYVJSDKCNATROZ-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine typically involves the reaction of an imidazole derivative with an appropriate alkylating agent. One common method is the alkylation of 1H-imidazole-2-ylamine with N-ethylpentan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.

Scientific Research Applications

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole-2-ylamine
  • N-ethylimidazole
  • 1-(1H-imidazol-2-yl)pentan-1-amine

Uniqueness

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine is unique due to its specific structure, which combines the imidazole ring with an N-ethylpentan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-ethyl-1-(1H-imidazol-2-yl)pentan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-5-6-9(11-4-2)10-12-7-8-13-10/h7-9,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

PYVJSDKCNATROZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=NC=CN1)NCC

Origin of Product

United States

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